molecular formula C15H19N3O2 B2414154 3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide CAS No. 2408957-58-2

3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide

Cat. No.: B2414154
CAS No.: 2408957-58-2
M. Wt: 273.336
InChI Key: GYGVIKUAUIBMLN-UHFFFAOYSA-N
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Description

3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide is a complex organic compound that features both indole and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and improve scalability. The use of biocatalysts, such as enantioselective lipases, can also be employed to achieve high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide is unique due to its combination of indole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[2-(2-oxopyrrolidin-1-yl)ethyl]-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-15(20)18-10-11(12-4-1-2-5-13(12)18)7-9-17-8-3-6-14(17)19/h1-2,4-5,11H,3,6-10H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVIKUAUIBMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2CN(C3=CC=CC=C23)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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